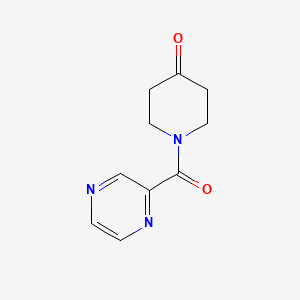
1-(2-Pyrazinylcarbonyl)-4-piperidinone
説明
The compound seems to be a derivative of pyrazine, which is a basic six-membered ring with two nitrogen atoms . Pyrazine derivatives have been studied for their potential therapeutic value .
Synthesis Analysis
While specific synthesis methods for “1-(2-Pyrazinylcarbonyl)-4-piperidinone” were not found, pyrazine derivatives can be synthesized through various methods .科学的研究の応用
Synthesis and Chemical Applications
One-Step Synthesis of Substituted Pyrans : The compound is used in a one-step synthesis of substituted 6-amino-5-cyanospiro-4-(piperidine-4')-2H,4H-dihydropyrazolo[3,4-b]pyrans, showcasing its utility in creating complex chemical structures (Shestopalov et al., 2002).
Asymmetric Synthesis of Piperidinones : It plays a role in the asymmetric synthesis of 4-aryl-2-piperidinones, crucial for producing key intermediates like (-)-Paroxetine (Senda, Ogasawara & Hayashi, 2001).
Synthesis of Functionalized Pyridines : Its derivatives are involved in synthesizing functionalized 4H-pyrano[3,2-c]pyridines, leading to a range of chemical structures with potential applications (Mekheimer, Mohamed & Sadek, 1997).
Structural and Spectral Analysis : The compound is analyzed using various spectroscopic methods, contributing to a deeper understanding of its properties and potential applications (Suresh, Syed Ali Padusha, Govindarasu & Kavitha, 2015).
Biological and Medicinal Research
Antitumor Activity : Certain derivatives have shown significant antitumor activity, highlighting its potential in medicinal chemistry and drug development (Bykhovskaya et al., 2017).
Cancer Research : The compound's derivatives are used in cancer research, particularly in the context of inhibiting hyperplasia in rat uteri, suggesting its relevance in oncological studies (Chandra et al., 2011).
将来の方向性
作用機序
Target of Action
The primary target of 1-(2-PYRAZINYLCARBONYL)-4-PIPERIDINONE, also known as Bortezomib, is the 26S proteasome . The 26S proteasome is a protein complex that degrades unneeded or damaged proteins by proteolysis, a chemical reaction that breaks peptide bonds .
Mode of Action
Bortezomib inhibits the chymotrypsin-like site of the 20S proteolytic core within the 26S proteasome . This inhibition disrupts multiple pathways in cells and the bone marrow microenvironment, resulting in apoptosis (programmed cell death) and inhibition of cell-cycle progression , angiogenesis (formation of new blood vessels), and proliferation .
Biochemical Pathways
The ubiquitin-proteasome pathway is the primary biochemical pathway affected by Bortezomib . This pathway is responsible for the degradation of most proteins in the cytoplasm and nucleus of eukaryotic cells . By inhibiting the proteasome, Bortezomib disrupts this pathway, leading to an accumulation of unwanted proteins and triggering apoptosis .
Pharmacokinetics
The pharmacokinetic profile of Bortezomib is characterized by a two-compartment model with a rapid initial distribution phase followed by a longer elimination phase and a large volume of distribution . Pharmacokinetic studies comparing these two routes demonstrated that systemic exposure was equivalent for both . Moderate or severe hepatic impairment causes an increase in plasma concentrations of bortezomib . Therefore, patients with moderate or severe hepatic impairment should start at a reduced dose .
Result of Action
The molecular and cellular effects of Bortezomib’s action include cell-cycle arrest and apoptosis . By inhibiting the proteasome, Bortezomib disrupts the normal degradation of proteins, leading to an accumulation of unneeded or damaged proteins . This accumulation triggers apoptosis, or programmed cell death . Bortezomib also inhibits cell-cycle progression, angiogenesis, and proliferation .
Action Environment
Environmental factors such as the presence of other drugs can influence Bortezomib’s action, efficacy, and stability . For example, certain strong cytochrome P450 3A4 inducers and inhibitors can alter the systemic exposure of Bortezomib . Therefore, the use of these drugs should be carefully managed in patients receiving Bortezomib .
特性
IUPAC Name |
1-(pyrazine-2-carbonyl)piperidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2/c14-8-1-5-13(6-2-8)10(15)9-7-11-3-4-12-9/h3-4,7H,1-2,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKIRVBFUZRWNMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=O)C(=O)C2=NC=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50651001 | |
| Record name | 1-(Pyrazine-2-carbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrazine-2-carbonyl)piperidin-4-one | |
CAS RN |
1060817-24-4 | |
| Record name | 1-(Pyrazine-2-carbonyl)piperidin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50651001 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



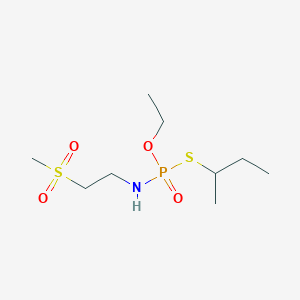

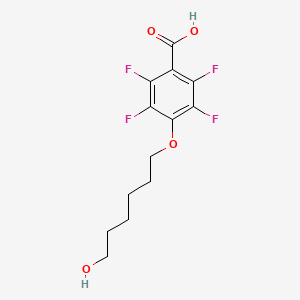
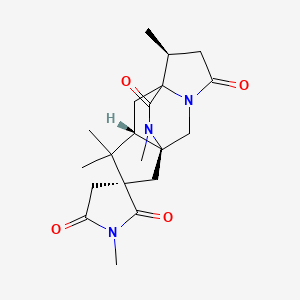
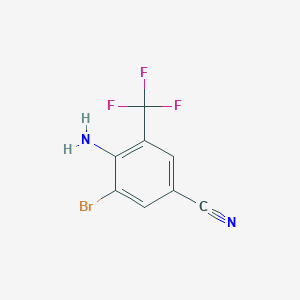

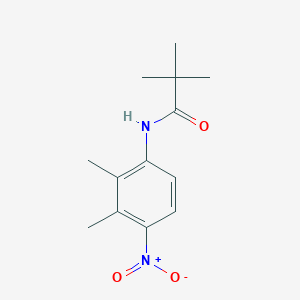

![6-Chloro-N-(4-chloro-2-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1384812.png)

![{2-[(Pyridin-4-ylmethyl)thio]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1384816.png)
![3-[6-(4-Methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid](/img/structure/B1384817.png)

![1-[1-(Methoxymethyl)cyclopentyl]methanamine](/img/structure/B1384820.png)